5-bromo-N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide
Overview
Description
5-bromo-N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide is an organic compound that features a furan ring substituted with a bromine atom and a carboxamide group The phenyl ring attached to the carboxamide group is further substituted with a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Bromination: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Carboxylation: The brominated furan is then subjected to carboxylation to introduce the carboxamide group. This can be achieved using carbon dioxide under high pressure or through the use of carboxylating reagents.
Amidation: The carboxylated furan is reacted with 3-(trifluoromethoxy)aniline to form the desired carboxamide compound. This step typically requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products
Substitution: Formation of azido, thiol, or alkyl-substituted derivatives.
Oxidation: Formation of furanones.
Reduction: Formation of tetrahydrofuran derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-bromo-N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and pharmacological properties.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom and carboxamide group contribute to the compound’s binding affinity to target proteins or enzymes, potentially inhibiting their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
- 5-bromo-N-[3-(methoxy)phenyl]furan-2-carboxamide
- 5-bromo-N-[3-(fluoro)phenyl]furan-2-carboxamide
Uniqueness
5-bromo-N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased stability and lipophilicity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.
Properties
IUPAC Name |
5-bromo-N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3NO3/c13-10-5-4-9(19-10)11(18)17-7-2-1-3-8(6-7)20-12(14,15)16/h1-6H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLYTNKYTHPWFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)C2=CC=C(O2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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